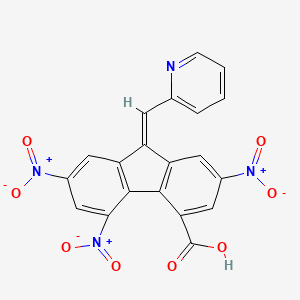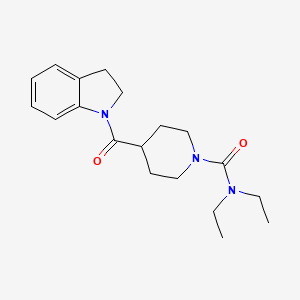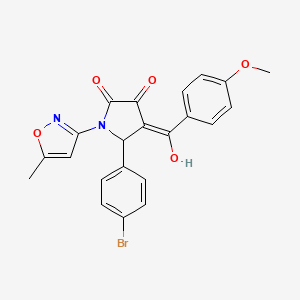![molecular formula C17H13ClFN3O2 B5438075 N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-fluorobenzamide](/img/structure/B5438075.png)
N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related oxadiazole derivatives involves multiple steps, including condensation, cyclization, and functionalization reactions. For instance, compounds with oxadiazole rings are synthesized through a process involving the condensation of appropriate acids and amidoximes, followed by cyclization of O-acylbenzamidoxime intermediates. These methods underscore the versatility of oxadiazole synthesis, allowing for the incorporation of various substituents that influence the compound's biological activity and physical properties (Machado et al., 2005).
Molecular Structure Analysis
The molecular structure of similar compounds is determined through techniques such as X-ray diffraction. These structures often exhibit intramolecular hydrogen bonds and π-π interactions, contributing to their stability and influencing their reactivity and interaction with biological targets. The precise arrangement of atoms and substituents within the oxadiazole core is crucial for its biological activities and interactions with receptors or enzymes (Achutha et al., 2017).
Chemical Reactions and Properties
Oxadiazole derivatives engage in various chemical reactions, primarily due to the reactive nature of the oxadiazole ring. These reactions include nucleophilic substitution and addition, enabling further chemical modifications. The presence of chloro and fluoro substituents influences the electron distribution within the molecule, affecting its reactivity towards different chemical agents.
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting point, and stability, are influenced by their molecular structure. The incorporation of halogen atoms like chlorine and fluorine impacts the compound's lipophilicity, which is critical for its biological activity, especially regarding its interaction with cell membranes and penetration into cells.
Chemical Properties Analysis
Chemically, oxadiazole derivatives exhibit a range of activities, including antimicrobial and cytotoxic effects. The specific activities depend on the nature and position of substituents on the oxadiazole ring. For example, certain derivatives demonstrate significant antimicrobial activity against a variety of bacterial strains, highlighting the potential of these compounds in developing new antimicrobial agents (Siddiqui et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research could involve further exploration of the synthesis methods, molecular structure, and potential applications of this compound. This could include studies to optimize the synthesis process, detailed structural analyses using techniques such as X-ray diffraction, and investigations into potential biological activities and applications .
Propiedades
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c1-10(20-16(23)13-4-2-3-5-14(13)19)17-21-15(22-24-17)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTWABAQPOJGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1-isopropyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B5438004.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)acrylonitrile](/img/structure/B5438020.png)
![N-(2-{4-[(6-chloropyridin-3-yl)methyl]morpholin-2-yl}ethyl)-N'-ethylurea](/img/structure/B5438031.png)
![N-(4-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}phenyl)-2-pyrazinecarboxamide](/img/structure/B5438039.png)
![2-(4-chlorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5438044.png)


![3-(2-methoxyphenyl)-2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5438060.png)
![N-cyclopropyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5438068.png)
![N-{4-[3-(4-bromophenyl)acryloyl]phenyl}acetamide](/img/structure/B5438092.png)
![4-[2-(4-butoxybenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B5438093.png)
![6-amino-4-(3-methoxyphenyl)-3-pyridin-2-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5438104.png)
![4-(1-cyano-2-{3,5-dichloro-4-[(4-nitrobenzyl)oxy]phenyl}vinyl)benzoic acid](/img/structure/B5438106.png)